2-(But-2-ene-1-sulfonyl)thiophene
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Overview
Description
2-(But-2-ene-1-sulfonyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring Thiophenes are known for their aromatic properties and are found in various natural products and synthetic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-ene-1-sulfonyl)thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with but-2-ene-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-ene-1-sulfonyl)thiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is prone to electrophilic substitution reactions due to its electron-rich nature. Common electrophiles include halogens, nitro groups, and sulfonyl groups.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its chemical structure and properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used. The reactions are typically carried out in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the sulfonyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 2-bromo-2-(but-2-ene-1-sulfonyl)thiophene, while nucleophilic substitution with sodium hydroxide can produce this compound derivatives with different functional groups.
Scientific Research Applications
2-(But-2-ene-1-sulfonyl)thiophene has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its reactivity makes it valuable in organic synthesis and material science.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(But-2-ene-1-sulfonyl)thiophene involves its interaction with various molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring’s aromatic nature allows it to interact with enzymes and receptors, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the sulfonyl group, is less reactive but still valuable in organic synthesis.
2-Bromo-2-(but-2-ene-1-sulfonyl)thiophene: A derivative formed through electrophilic substitution, with different reactivity and applications.
2-(But-2-ene-1-sulfonyl)furan: A similar compound with an oxygen atom in place of sulfur, leading to different chemical properties.
Uniqueness
2-(But-2-ene-1-sulfonyl)thiophene is unique due to the presence of both the thiophene ring and the sulfonyl group
Properties
CAS No. |
88576-62-9 |
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Molecular Formula |
C8H10O2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-but-2-enylsulfonylthiophene |
InChI |
InChI=1S/C8H10O2S2/c1-2-3-7-12(9,10)8-5-4-6-11-8/h2-6H,7H2,1H3 |
InChI Key |
IUDATISQSQPQII-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCS(=O)(=O)C1=CC=CS1 |
Origin of Product |
United States |
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